molecular formula C10H15NO5 B168459 Diethyl 2-isocyanatopentanedioate CAS No. 17046-23-0

Diethyl 2-isocyanatopentanedioate

Cat. No.: B168459
CAS No.: 17046-23-0
M. Wt: 229.23 g/mol
InChI Key: TZTLQVZEVNEAQD-UHFFFAOYSA-N
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Description

Diethyl 2-isocyanatopentanedioate is an organic compound with the molecular formula C10H15NO5. It is also known as diethyl 2-isocyanatoglutarate. This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to a pentanedioate backbone. It is primarily used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-isocyanatopentanedioate can be synthesized through the reaction of diethyl 2-aminopentanedioate with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a toxic reagent. The general reaction scheme is as follows:

[ \text{Diethyl 2-aminopentanedioate} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with stringent safety measures in place due to the hazardous nature of phosgene.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-isocyanatopentanedioate undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

    Polymerization: The compound can participate in polymerization reactions to form polyurethanes.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

Diethyl 2-isocyanatopentanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of diethyl 2-isocyanatopentanedioate primarily involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of ureas and carbamates. This reactivity is exploited in various applications, including polymerization and the synthesis of bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-aminopentanedioate: The precursor used in the synthesis of diethyl 2-isocyanatopentanedioate.

    Diethyl 2-isocyanatobutanedioate: A similar compound with a shorter carbon chain.

    Diethyl 2-isocyanatohexanedioate: A similar compound with a longer carbon chain.

Uniqueness

This compound is unique due to its specific reactivity and the presence of the isocyanate group on a pentanedioate backbone. This structure imparts distinct chemical properties, making it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

diethyl 2-isocyanatopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-3-15-9(13)6-5-8(11-7-12)10(14)16-4-2/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTLQVZEVNEAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10325635
Record name Diethyl N-(oxomethylidene)glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17046-23-0
Record name Pentanedioic acid, 2-isocyanato-, diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17046-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 514228
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017046230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17046-23-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514228
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl N-(oxomethylidene)glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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